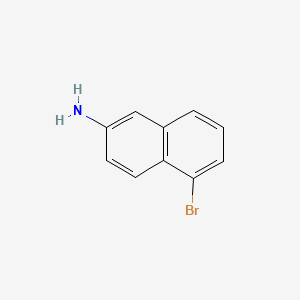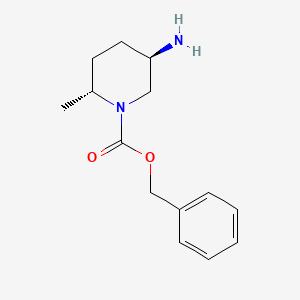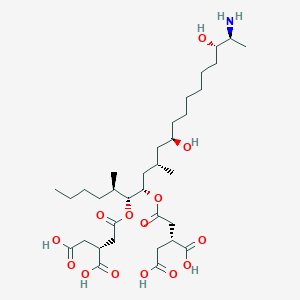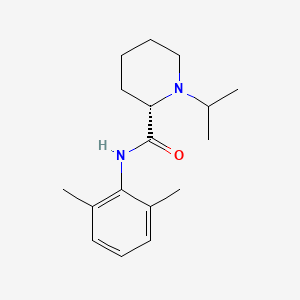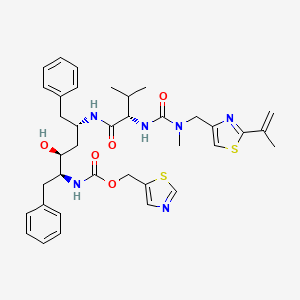
Dehydroritonavir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroritonavir is a derivative of ritonavir, a well-known antiretroviral medication used primarily in the treatment of HIV/AIDS. Ritonavir functions as a protease inhibitor, preventing the replication of the HIV virus by inhibiting the enzyme responsible for cleaving viral proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dehydroritonavir involves multiple steps, starting from the basic structure of ritonavir. The process typically includes the selective removal of hydrogen atoms from specific positions on the ritonavir molecule, leading to the formation of this compound. This can be achieved through various chemical reactions, including oxidation and dehydrogenation, under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify and isolate this compound from the reaction mixture .
化学反应分析
Types of Reactions: Dehydroritonavir undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reactions are typically carried out under mild conditions to prevent over-reduction.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield fully or partially hydrogenated compounds .
科学研究应用
Dehydroritonavir has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: Investigated for its potential effects on various biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of viral infections and other diseases.
作用机制
Dehydroritonavir exerts its effects by interacting with specific molecular targets within the body. Similar to ritonavir, it inhibits the activity of protease enzymes, preventing the cleavage of viral proteins necessary for viral replication. This inhibition disrupts the life cycle of the virus, reducing its ability to infect new cells. Additionally, this compound may interact with other enzymes and receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Ritonavir: The parent compound, used primarily as an antiretroviral medication.
Lopinavir: Another protease inhibitor used in combination with ritonavir for the treatment of HIV/AIDS.
Darunavir: A newer protease inhibitor with a similar mechanism of action but improved efficacy and resistance profile.
Uniqueness of Dehydroritonavir: this compound is unique due to its specific structural modifications, which may confer distinct chemical and biological properties. These modifications can affect its interactions with enzymes and receptors, potentially leading to different pharmacological effects compared to its parent compound and other similar protease inhibitors .
属性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-prop-1-en-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-24,28,31-33,44H,3,16-18,20-21H2,1-2,4-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACGOSOZRPCMCB-XGKFQTDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
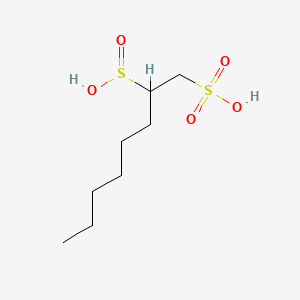
![[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B570552.png)

![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)
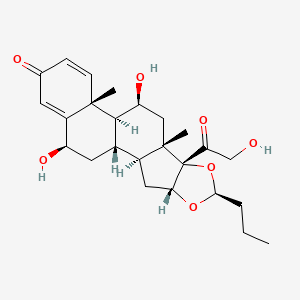
![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
